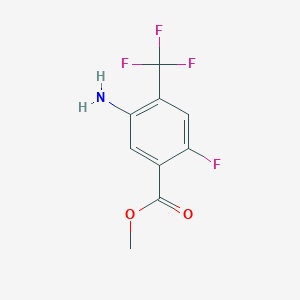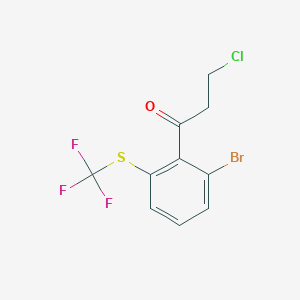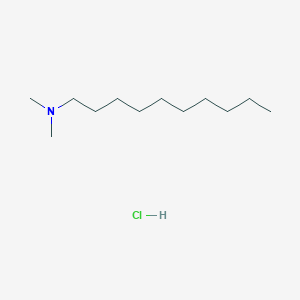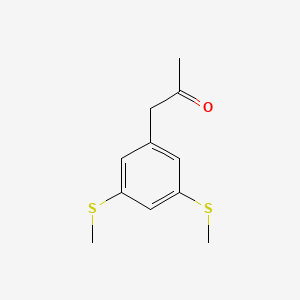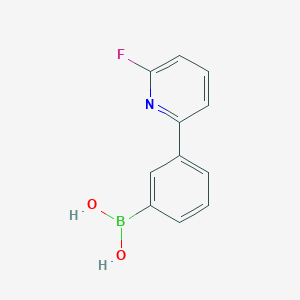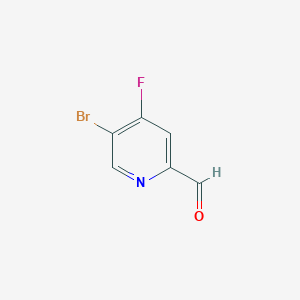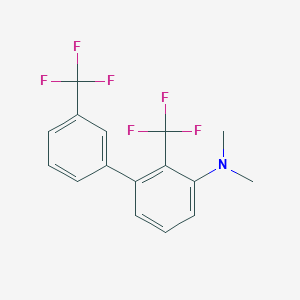
(2,3'-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features two trifluoromethyl groups attached to a biphenyl structure, with a dimethylamine group at the 3-position. The presence of trifluoromethyl groups imparts significant electron-withdrawing properties, making this compound highly reactive and useful in various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under specific reaction conditions.
Amination: The dimethylamine group is introduced through a nucleophilic substitution reaction, often using dimethylamine hydrochloride (NH(CH3)2·HCl) in the presence of a base like sodium hydroxide (NaOH).
Industrial Production Methods
Industrial production of (2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Handling of Reagents: Large quantities of starting materials and reagents are handled using automated systems to ensure precision and safety.
Optimized Reaction Conditions: Reaction conditions are optimized for maximum yield and purity, often involving controlled temperatures, pressures, and reaction times.
Purification: The final product is purified using techniques such as recrystallization, distillation, or chromatography to achieve the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamine group can be replaced by other nucleophiles like halides or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Halides, alkoxides.
Aplicaciones Científicas De Investigación
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with specific enzymes, receptors, or proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-Bis(trifluoromethyl)biphenyl-4-yl-dimethyl-amine
- 3,3’-Bis(trifluoromethyl)biphenyl-2-yl-dimethyl-amine
- 4,4’-Bis(trifluoromethyl)biphenyl-2-yl-dimethyl-amine
Uniqueness
(2,3’-Bis(trifluoromethyl)biphenyl-3-yl)-dimethyl-amine stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties make it particularly useful in certain chemical reactions and applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C16H13F6N |
|---|---|
Peso molecular |
333.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(trifluoromethyl)-3-[3-(trifluoromethyl)phenyl]aniline |
InChI |
InChI=1S/C16H13F6N/c1-23(2)13-8-4-7-12(14(13)16(20,21)22)10-5-3-6-11(9-10)15(17,18)19/h3-9H,1-2H3 |
Clave InChI |
QTAUGDIERBUOQC-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=CC(=C1C(F)(F)F)C2=CC(=CC=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-C-(4-Aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-2,5-anhydro-3,4,6-tris-O-(phenylmethyl)-D-altrononitrile](/img/structure/B14072638.png)
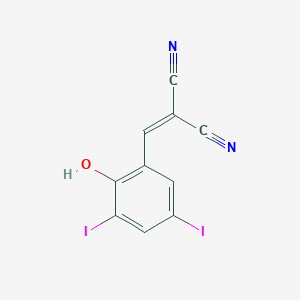

![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)


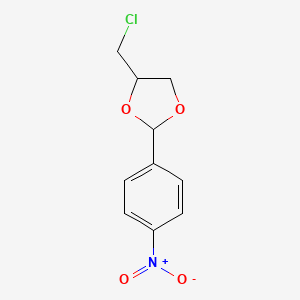
![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
